Forskoditerpene A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

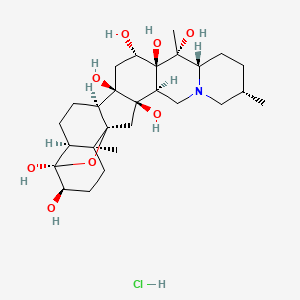

Forskoditerpene A is a natural product found in Plectranthus barbatus with data available.

Aplicaciones Científicas De Investigación

Cancer Therapy

Forskolin, a diterpene from Coleus forskohlii, is explored for its anticancer properties. It activates adenylate cyclase, raising cAMP levels, affecting cancer biology through PKA-dependent and -independent pathways, potentially inhibiting cell growth and migration in cancer cells (Sapio et al., 2017).

Cellular Signal Transduction

Forskolin is known to directly stimulate adenylyl cyclase, increasing cAMP and eliciting cAMP-dependent physiological responses. It also influences membrane transport proteins and channel proteins through cAMP-independent mechanisms (Laurenza et al., 1989).

Biosynthesis and Biotechnological Production

Forskolin's biosynthesis involves a cascade of cytochrome P450s and acetyltransferases, converting 13R-manoyl oxide into forskolin. This pathway has been integrated into yeast for biotechnological production (Pateraki et al., 2017).

Ophthalmological Applications

Forskolin has been shown to lower intraocular pressure in rabbits, monkeys, and humans, potentially beneficial in treating glaucoma. It increases intracellular cyclic AMP by stimulating adenylate cyclase (Caprioli & Sears, 1983).

Antimicrobial and Antimetastatic Properties

It exhibits potent platelet aggregation inhibition and reduces tumor colonization in lungs, suggesting potential as an antimetastatic agent (Agarwal & Parks, 1983).

Protective Effects in Ototoxicity

Forskolin protects against cisplatin-induced ototoxicity by inhibiting apoptosis and reactive oxygen species production, suggesting a role in mitigating side effects of cancer treatments (Guo et al., 2018).

Respiratory Applications

Its bronchodilator and anti-allergy activities have been studied, showing potential in treating conditions like asthma by relaxing airway smooth muscle and inhibiting mediator release (Kreutner et al., 1985).

Other Applications

Forskolin influences various biological processes like induction of drug metabolism, acid and pepsinogen secretion by gastric glands, and activation of adenylate cyclase in cells, illustrating its diverse potential in scientific research (Ding & Staudinger, 2005).

Propiedades

Nombre del producto |

Forskoditerpene A |

|---|---|

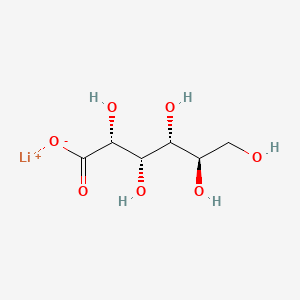

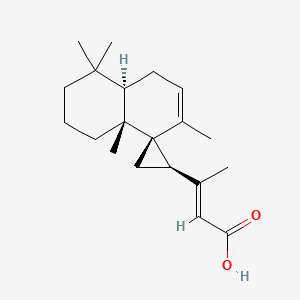

Fórmula molecular |

C20H30O2 |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(E)-3-[(1'R,4aR,8S,8aR)-4,4,7,8a-tetramethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,2'-cyclopropane]-1'-yl]but-2-enoic acid |

InChI |

InChI=1S/C20H30O2/c1-13(11-17(21)22)15-12-20(15)14(2)7-8-16-18(3,4)9-6-10-19(16,20)5/h7,11,15-16H,6,8-10,12H2,1-5H3,(H,21,22)/b13-11+/t15-,16-,19-,20-/m1/s1 |

Clave InChI |

NLQNGKMQUWEKQY-XNNJJLOPSA-N |

SMILES isomérico |

CC1=CC[C@H]2[C@]([C@]13C[C@@H]3/C(=C/C(=O)O)/C)(CCCC2(C)C)C |

SMILES canónico |

CC1=CCC2C(CCCC2(C13CC3C(=CC(=O)O)C)C)(C)C |

Sinónimos |

forskoditerpene A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

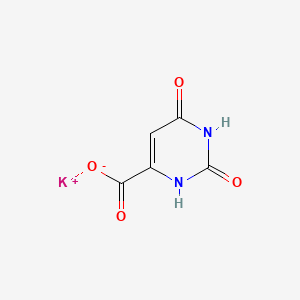

![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)